(3-Fluorophenyl)acetone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorophenyl)acetone oxime is an organic compound with the molecular formula C9H10FNO. It is a derivative of acetone oxime, where the acetone moiety is substituted with a 3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Fluorophenyl)acetone oxime can be synthesized through the condensation of (3-fluorophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitroso compound.
Reduction: It can be reduced to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Scientific Research Applications
(3-Fluorophenyl)acetone oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies investigating the mechanism of action of oxime-based drugs.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)acetone oxime involves its interaction with specific molecular targets. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: The parent compound, which lacks the fluorophenyl substitution.
(4-Fluorophenyl)acetone oxime: A similar compound with the fluorine atom at the 4-position instead of the 3-position.
2-Butanone oxime: Another oxime derivative with a different carbon backbone.
Uniqueness
(3-Fluorophenyl)acetone oxime is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and biological activity, making it distinct from other oxime derivatives .
Properties
IUPAC Name |
(NE)-N-[1-(3-fluorophenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPMWVFMILSNL-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.